5-Amino-3-methylindolin-2-one
Overview
Description
5-Amino-3-methylindolin-2-one is a derivative of oxindole, a significant heterocyclic compound found in many natural products and biologically active molecules. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methylindolin-2-one typically involves the catalytic synthesis of 3-aminooxindoles. One common method includes the use of palladium-catalyzed reactions, which are known for their efficiency and selectivity . Another approach involves the use of bifunctional thiourea-tertiary amine catalysts in Michael addition reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic processes. These methods are designed to maximize yield and minimize by-products, ensuring the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methylindolin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions, such as controlled temperatures and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions .
Major Products Formed
The major products formed from these reactions include various substituted oxindoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Amino-3-methylindolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-3-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Aminooxindole: Shares a similar core structure but lacks the methyl group at the 3-position.
5-Methyl-3-aminooxindole: Similar structure but with the methyl group at the 5-position instead of the 3-position.
3-Methyl-2-phenyl-1-substituted-indole: Contains a phenyl group and different substitution pattern.
Uniqueness
5-Amino-3-methylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-amino-3-methyl-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGWTLQPDLOENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936075 | |
Record name | 5-Amino-3-methyl-3H-indol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159212-53-0 | |
Record name | 2H-Indol-2-one, 1,3-dihydro-5-amino-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-3-methyl-3H-indol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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